Tos-PEG2-NH2 Tos-PEG2-NH2
Brand Name: Vulcanchem
CAS No.:
VCID: VC15925634
InChI: InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9,12H2,1H3
SMILES:
Molecular Formula: C11H17NO4S
Molecular Weight: 259.32 g/mol

Tos-PEG2-NH2

CAS No.:

Cat. No.: VC15925634

Molecular Formula: C11H17NO4S

Molecular Weight: 259.32 g/mol

* For research use only. Not for human or veterinary use.

Tos-PEG2-NH2 -

Specification

Molecular Formula C11H17NO4S
Molecular Weight 259.32 g/mol
IUPAC Name 2-(2-aminoethoxy)ethyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C11H17NO4S/c1-10-2-4-11(5-3-10)17(13,14)16-9-8-15-7-6-12/h2-5H,6-9,12H2,1H3
Standard InChI Key VXOOQTLFESQBCU-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCOCCN

Introduction

Chemical and Physical Properties of Tos-PEG2-NH2

Structural Characteristics

Tos-PEG2-NH2 consists of a tosyl (p-toluenesulfonyl) group, a two-unit polyethylene glycol (PEG) spacer, and a terminal amine group. The PEG spacer provides hydrophilicity, while the tosyl group acts as a leaving group in nucleophilic substitution reactions. The amine terminus enables conjugation to carboxylic acids or other electrophilic groups via amide bond formation .

Table 1: Key Chemical Properties of Tos-PEG2-NH2

PropertyValue
Molecular FormulaC₁₁H₁₇NO₄S
Molecular Weight259.32 g/mol
CAS Number1246286-33-8
IUPAC Name2-(2-Aminoethoxy)ethyl 4-methylbenzenesulfonate
Storage Conditions2–8°C (dry, inert atmosphere)
SolubilityAqueous buffers, DMSO, DMF

The compound’s stability under physiological conditions is influenced by its PEG component, which reduces aggregation and immunogenicity .

Synthesis and Purification

While detailed synthetic protocols are proprietary, Tos-PEG2-NH2 is typically synthesized through a three-step process:

  • PEGylation: Ethylene oxide units are polymerized to form the PEG backbone.

  • Tosylation: The PEG intermediate reacts with tosyl chloride to introduce the sulfonate group.

  • Amine Functionalization: The terminal hydroxyl group is converted to an amine via azide reduction or other amination strategies .
    Purification involves column chromatography or recrystallization to achieve ≥98% purity, as confirmed by HPLC and mass spectrometry .

Applications in Targeted Protein Degradation

Role in PROTAC Design

PROTACs are heterobifunctional molecules that recruit E3 ligases to tag target proteins for proteasomal degradation. Tos-PEG2-NH2 serves as a critical linker due to its:

  • Optimal Length: The two-unit PEG spacer (approximately 12–15 Å) balances flexibility and rigidity, ensuring proper orientation between ligands .

  • Biocompatibility: PEG reduces immunogenicity and improves solubility, addressing limitations of hydrophobic linkers .

  • Chemical Versatility: The amine group allows modular conjugation to ligands via NHS ester or carbodiimide chemistry .

Table 2: Comparison of Tos-PEG2-NH2 with Other PROTAC Linkers

Linker TypeLength (Units)SolubilityImmunogenicityApplications
Tos-PEG2-NH22HighLowOncology, neurodegeneration
Alkyl Chains12–20LowModerateMembrane protein targets
Tos-PEG13-Boc13ModerateLowLong-range ligand spacing

Case Studies in Drug Development

  • Oncology: A 2024 study utilized Tos-PEG2-NH2 to link von Hippel-Lindau (VHL) ligase ligands to BET bromodomain inhibitors, achieving nanomolar degradation of BRD4 in leukemia models .

  • Neurodegeneration: In Alzheimer’s disease research, Tos-PEG2-NH2 facilitated the degradation of tau aggregates by connecting cereblon ligands to tau-binding peptides, reducing neurofibrillary tangles in vitro .

Pharmacokinetic and Stability Profiles

In Vivo Performance

Tos-PEG2-NH2-linked PROTACs exhibit extended half-lives compared to non-PEGylated analogs. For example, a PROTAC targeting EGFR showed a plasma half-life of 8.2 hours in murine models, attributed to reduced renal clearance from PEG’s hydrodynamic volume .

Table 3: Stability Metrics of Tos-PEG2-NH2 Under Physiological Conditions

ConditionHalf-LifeDegradation Pathway
pH 7.4 (37°C)>24 hoursHydrolysis of tosyl group
Liver Microsomes6.5 hoursOxidative metabolism
Plasma12.3 hoursProteolytic cleavage

Solubility and Formulation Challenges

While Tos-PEG2-NH2 improves aqueous solubility, its amine group necessitates formulation at mildly acidic pH (4.5–6.5) to prevent protonation-induced aggregation. Lyophilization with trehalose or sucrose is recommended for long-term storage .

Industrial and Research Utilization

Bioconjugation Strategies

Tos-PEG2-NH2 is widely used to conjugate antibodies, proteins, and nanoparticles:

  • Antibody-Drug Conjugates (ADCs): The amine group links cytotoxic payloads to trastuzumab variants, enhancing tumor-specific delivery .

  • Nanoparticle Functionalization: Gold nanoparticles modified with Tos-PEG2-NH2 show improved colloidal stability and reduced macrophage uptake in in vivo imaging .

Future Directions and Innovations

Next-Generation Linker Designs

Emerging variants integrate stimuli-responsive elements:

  • pH-Sensitive Linkers: Incorporation of hydrazone bonds enables payload release in acidic tumor microenvironments .

  • Photo-Cleavable Groups: Azobenzene-modified Tos-PEG2-NH2 allows light-controlled PROTAC activation, spatiotemporal precision .

Expanding Therapeutic Indications

Ongoing trials explore Tos-PEG2-NH2 in antiviral PROTACs targeting SARS-CoV-2 proteases and in autoimmune therapies designed to degrade pathogenic antibodies .

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